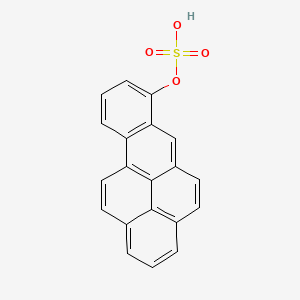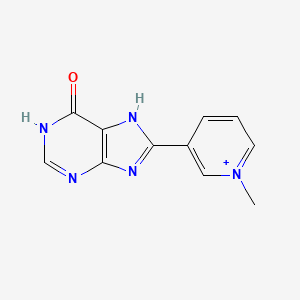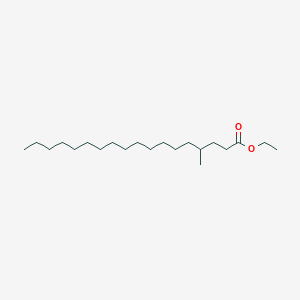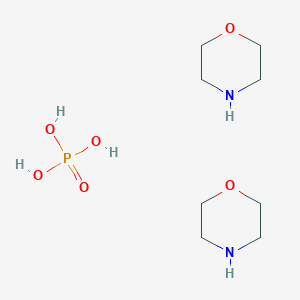
CID 13198183
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 13198183” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
The preparation of CID 13198183 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For example, the preparation of certain crystal forms of compounds similar to this compound involves the use of specific solvents and temperature conditions to achieve the desired crystal structure .
Analyse Des Réactions Chimiques
CID 13198183 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For instance, tributyltin hydride, a compound with similar reactivity, is known to undergo reduction reactions with specific reagents to form desired products .
Applications De Recherche Scientifique
CID 13198183 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, compounds similar to this compound are often investigated for their potential therapeutic effects. Additionally, in industry, this compound can be used in the production of various materials and chemicals .
Mécanisme D'action
The mechanism of action of CID 13198183 involves its interaction with specific molecular targets and pathways. For example, indaziflam, a compound with a similar mechanism, inhibits cellulose biosynthesis, which is crucial for its herbicidal activity
Comparaison Avec Des Composés Similaires
CID 13198183 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and reactivity. For example, compounds like tributyltin hydride and indaziflam share certain chemical properties and reactivity patterns with this compound . These comparisons help in understanding the distinct features and potential advantages of this compound in various applications.
Propriétés
Formule moléculaire |
C11H23Sn |
|---|---|
Poids moléculaire |
274.01 g/mol |
InChI |
InChI=1S/2C4H9.C3H5.Sn/c2*1-3-4-2;1-3-2;/h2*1,3-4H2,2H3;3H,1-2H2; |
Clé InChI |
JYMTYDNLHXQRQM-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(5,5-dichloropenta-2,4-dien-1-one)](/img/structure/B14501935.png)

![{[(6-Aminopyrazin-2-yl)amino]methylidene}propanedinitrile](/img/structure/B14501944.png)



![1-{3-[5-Methyl-2-(propan-2-yl)phenoxy]-3-phenylpropyl}piperidine](/img/structure/B14501977.png)
![3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine](/img/structure/B14501986.png)

![4-[(E)-2-(13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaen-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B14501991.png)
